2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic molecule featuring a fused indoloquinoxaline core linked to a 5-methyl-1,2-oxazol-3-yl acetamide moiety. The acetamide bridge connects these two domains, enabling conformational flexibility. Key physicochemical properties of the oxazole-acetamide fragment include a molecular weight of 140.14 g/mol, logP of 0.82, and polar surface area of 45.296 Ų, suggesting moderate hydrophobicity and solubility . While direct biological data for the full compound is unavailable in the provided evidence, structural analogs highlight the importance of these moieties in agrochemical and medicinal applications.
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c1-12-10-17(24-27-12)23-18(26)11-25-16-9-5-2-6-13(16)19-20(25)22-15-8-4-3-7-14(15)21-19/h2-10H,11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCPNMIZWOKPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions
Scientific Research Applications
2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as optoelectronic devices
Mechanism of Action
The mechanism of action of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several heterocyclic acetamides. Below is a comparative analysis of key analogues:
Table 1: Structural Analogues and Key Features
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability, while electron-donating groups (e.g., styryl in ) enhance π-π stacking.
- Acetamide Linker: The N-(5-methyl-1,2-oxazol-3-yl)acetamide group is conserved in multiple analogues (), underscoring its role in solubility and target engagement.
Physicochemical Properties
Table 3: Physicochemical Comparison
Notes:
- The target’s indoloquinoxaline likely increases logP (predicted ~3.5) compared to simpler oxazole-acetamides (logP 0.82, ), reducing aqueous solubility (logSw ~-3.0).
Biological Activity
2-{6H-Indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 320.35 g/mol. The compound features a complex structure that allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.35 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CNC2=C(C=C1)C(=C(N=C2)C(=O)C(C(=O)N)C)C |
Anticancer Activity
Recent studies have indicated that compounds within the indoloquinoxaline family exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines:
- Cell Line Testing : In vitro studies demonstrated that this compound exhibited cytotoxic effects against pancreatic cancer cell lines BxPC-3 and AsPC-1 with IC50 values of approximately 336.5 nM and 347.5 nM respectively .
- Selectivity Index : The selectivity index (SI) for these compounds was found to be greater than 5 when compared to normal dermal fibroblasts, indicating a favorable therapeutic window .
The mechanism by which this compound exerts its biological effects primarily involves DNA interaction:
- DNA Intercalation : The indole and quinoxaline moieties allow the compound to intercalate into DNA strands, disrupting replication and transcription processes essential for cancer cell proliferation .
- Topoisomerase Interaction : Studies have suggested that the compound binds effectively to topoisomerase II-DNA complexes, enhancing its potential as an anticancer agent by preventing DNA relaxation necessary for replication .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several derivatives of indoloquinoxaline compounds against various cancer cell lines using the MTT assay. The results indicated that the tested derivative demonstrated higher cytotoxicity against AsPC-1 and BxPC-3 compared to standard chemotherapeutics like DiMIQ .
Study 2: Enzyme Inhibition
In addition to its anticancer properties, the compound's potential as an enzyme inhibitor was explored. It exhibited substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting broader pharmacological applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step routes, including cyclization of indoloquinoxaline precursors and coupling with the 5-methyl-1,2-oxazol-3-amine moiety. Key steps include:
- Core Formation : Cyclization under acidic/basic conditions to construct the indoloquinoxaline scaffold (analogous to triazoloquinoxaline synthesis in ).
- Acetamide Coupling : Reaction of the indoloquinoxaline intermediate with activated acetamide derivatives (e.g., chloroacetamide) in polar aprotic solvents (DMF or DMSO) at 60–80°C (similar to ).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. How is the structural conformation of this compound characterized?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in indoloquinoxaline derivatives; requires high-quality single crystals grown via slow evaporation) .
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., oxazole protons at δ 6.2–6.5 ppm; indoloquinoxaline aromatic protons at δ 7.8–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated for C22H18N6O2: 422.15 g/mol) .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Dose-response curves (IC50) against kinases (e.g., thymidylate synthase) using fluorogenic substrates (e.g., 5-FU competition assays; ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values compared to controls (e.g., ellipticine derivatives; ).
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition studies (e.g., varying IC50 values across assays)?
- Methodological Answer :
- Orthogonal Validation : Use complementary assays (e.g., SPR for binding affinity vs. fluorogenic assays for catalytic inhibition) to confirm target engagement .
- Assay Conditions : Control for pH, ionic strength, and reducing agents (e.g., DTT may alter indoloquinoxaline redox properties) .
- Structural Analysis : Compare inhibitor-enzyme co-crystal structures (via X-ray) to identify competitive/non-competitive binding modes .
Q. What strategies are recommended for designing in vivo pharmacokinetic studies?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats or BALB/c mice for bioavailability studies (oral vs. intravenous administration; dose: 10–50 mg/kg) .
- Metabolite Profiling : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the oxazole ring or glucuronidation) .
- Tissue Distribution : Radiolabeled compound (14C or 3H) autoradiography to quantify accumulation in target organs .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinoxaline stacking with kinase ATP pockets) .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energy gaps) with cytotoxicity .
- MD Simulations : Assess binding stability (RMSD plots) over 100 ns trajectories in explicit solvent models .
Q. What techniques analyze interactions with biological macromolecules (e.g., DNA/proteins)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for protein targets (e.g., BSA binding affinity ~10^4 M⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for DNA intercalation (e.g., ΔG = -8.2 kcal/mol) .
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7) using RNA-seq or CRISPR screens .
- Redox Sensitivity : Measure intracellular ROS levels (DCFDA assay) to assess indoloquinoxaline-mediated oxidative stress .
- Efflux Pump Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to evaluate multidrug resistance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
